molecular formula C33H29NO4 B11697114 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate

4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate

Cat. No.: B11697114
M. Wt: 503.6 g/mol
InChI Key: BNNPRLHHGXDLSF-VEWQFJOQSA-N
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Description

4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 4-methoxybenzaldehyde with an appropriate indole derivative in the presence of a base such as sodium hydroxide in methanol . The resulting product is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with similar biological activities.

    4-methoxybenzaldehyde: A precursor in the synthesis of the compound, also used in various organic reactions.

    Oxindole derivatives: Products of the oxidation of the indole moiety, with potential biological activities.

Uniqueness

4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate is unique due to its combination of an indole moiety, a methoxyphenyl group, and a benzoate ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H29NO4

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[(E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-enyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C33H29NO4/c1-4-28(30-21-34-31-8-6-5-7-29(30)31)32(22-9-15-25(36-2)16-10-22)23-11-19-27(20-12-23)38-33(35)24-13-17-26(37-3)18-14-24/h5-21,34H,4H2,1-3H3/b32-28+

InChI Key

BNNPRLHHGXDLSF-VEWQFJOQSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OC)\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)/C4=CNC5=CC=CC=C54

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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